molecular formula C11H9BrO B3038253 1-bromo-7-methoxyNaphthalene CAS No. 83710-61-6

1-bromo-7-methoxyNaphthalene

Cat. No. B3038253
CAS RN: 83710-61-6
M. Wt: 237.09 g/mol
InChI Key: COLPPPMPHPHUPC-UHFFFAOYSA-N
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Description

1-Bromo-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO . It has a molecular weight of 237.09 .


Synthesis Analysis

The synthesis of 1-bromo-7-methoxynaphthalene involves the reaction of bromoacetonitrile with tetrahydrofuran . The reaction solution is cooled to 0°C in a reaction flask .


Molecular Structure Analysis

The molecular structure of 1-bromo-7-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 7-position with a methoxy group .


Physical And Chemical Properties Analysis

1-Bromo-7-methoxynaphthalene has a melting point of 68-69°C and a predicted boiling point of 324.7±15.0°C . It has a predicted density of 1.447±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Intermediates

Bioactive Compound Synthesis

These compounds are also pivotal in synthesizing bioactive pyranonaphthoquinones, which have significant biological activities. For example, 2-Allyl-3-bromo-1,4-dimethoxynaphthalene, a derivative closely related to 1-bromo-7-methoxynaphthalene, is used in constructing various naturally occurring bioactive pyranonaphthoquinones (Limaye et al., 2012).

Spectroscopic and Vibrational Studies

In addition to their role in synthesis, these compounds are subjects of various spectroscopic and vibrational studies. Such studies provide insights into their structural and electronic properties, which are crucial for their applications in different fields. For instance, the scaled quantum FT-IR and FT-Raman spectral analysis of 1-methoxynaphthalene, a structurally similar compound, has been studied for understanding its vibrational properties (Govindarajan et al., 2010). Additionally, 2-bromo-6-methoxynaphthalene has been studied for its potential as an anti-cancer drug through spectroscopic, electronic, and charge transfer studies (Saji et al., 2021).

Crystallography

Crystallographic studies of derivatives like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene contribute to the understanding of molecular structures and their implications in various chemical and pharmaceutical applications (Singh, 2013).

Catalytic Applications

1-Bromo-7-methoxynaphthalene derivatives are also used in catalysis. For example, the shape-selective acylation of 2-methoxynaphthalene, a compound closely related to 1-bromo-7-methoxynaphthalene, showcases its potential in selective catalytic reactions (Botella et al., 2003).

Safety And Hazards

1-Bromo-7-methoxynaphthalene is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-bromo-7-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLPPPMPHPHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309440
Record name 1-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-7-methoxyNaphthalene

CAS RN

83710-61-6
Record name 1-Bromo-7-methoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83710-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-7-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JA LaBudde, C Heidelberger - Journal of the American Chemical …, 1958 - ACS Publications
Two metabolites of 1, 2, 5, 6-dibenzanthracene excretedby rabbits after administration of this polycyclic hydrocarbon have been characterized by synthesis as 2'-hydroxy-and 2', 6'-…
Number of citations: 40 pubs.acs.org
SS Moleele, JP Michael, CB de Koning - Tetrahedron, 2006 - Elsevier
α-Tetralones were initially converted into 1-bromo-dihydronaphthalene-2-carbaldehydes and 1-bromo-naphthalene-2-carbaldehydes. These precursors were then subjected to Suzuki …
Number of citations: 56 www.sciencedirect.com
C Djerassi, JS Mills - Journal of the American Chemical Society, 1958 - ACS Publications
… 1 -Bromo -7-methoxynaphthalene.—Although treatment of diazotized 2-methoxy-7-naphthylamine with cuprous bromide and copper according to the usual SandmeyerGattermann …
Number of citations: 28 pubs.acs.org
DL Boger, JA McKie, H Cai, B Cacciari… - The Journal of Organic …, 1996 - ACS Publications
… 2-[N-(tert-Butyloxycarbonyl)-N-(3-methyl-2-buten-1-yl)amino]-4-(benzyloxy)-1-bromo-7-methoxynaphthalene (22). A suspension of NaH (44 mg, 0.92 mmol, 50% in oil, 1.3 equiv) in …
Number of citations: 72 pubs.acs.org
ER Baral, YR Lee, SH Kim, YJ Wee - Synthesis, 2015 - thieme-connect.com
An efficient and simple synthesis of various functionalized halonaphthalenyl ethers and esters in moderate to good yield was achieved via rhodium(II)-catalyzed reaction of readily …
Number of citations: 15 www.thieme-connect.com
JW Young - 1991 - dspace.mit.edu
… with the free amine instead of the hydrochloride and by using 48% HBr instead of using 2N sulfuric acid for the diazotization resulted in a 23% yield of 1-bromo-7methoxynaphthalene (…
Number of citations: 0 dspace.mit.edu

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